molecular formula C18H34O6S B12734434 12-Sulphoricinic acid CAS No. 36634-48-7

12-Sulphoricinic acid

Cat. No.: B12734434
CAS No.: 36634-48-7
M. Wt: 378.5 g/mol
InChI Key: CYKFQSXTIVGYDT-QJWNTBNXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Sulphoricinic acid typically involves the sulfonation of ricinoleic acid. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position on the ricinoleic acid molecule .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of heterogeneous catalysts, such as silica or zeolites, can also enhance the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

12-Sulphoricinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonates, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

12-Sulphoricinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Sulphoricinic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to the modulation of enzymatic activities, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Sulphoricinic acid is unique due to its specific sulfonic acid group attached to the ricinoleic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

36634-48-7

Molecular Formula

C18H34O6S

Molecular Weight

378.5 g/mol

IUPAC Name

(Z,12R)-12-sulfooxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O6S/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-/t17-/m1/s1

InChI Key

CYKFQSXTIVGYDT-QJWNTBNXSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)OS(=O)(=O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)OS(=O)(=O)O

Origin of Product

United States

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